molecular formula C8H8ClNO2 B1406282 2-Amino-3-methoxybenzoyl chloride CAS No. 372077-48-0

2-Amino-3-methoxybenzoyl chloride

Cat. No.: B1406282
CAS No.: 372077-48-0
M. Wt: 185.61 g/mol
InChI Key: IUPPUTURPKNIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-3-methoxybenzoyl chloride typically involves the chlorination of 2-Amino-3-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 2-Amino-3-methoxybenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added. The mixture is then heated to reflux, allowing the reaction to proceed until the evolution of hydrogen chloride gas ceases .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar chlorination methods. The process involves the use of large reactors equipped with reflux condensers to handle the exothermic nature of the reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction is complete, the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    2-Amino-3-methoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

2-Amino-3-methoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting the protein’s function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methoxybenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-amino-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPPUTURPKNIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxybenzoyl chloride
Reactant of Route 2
2-Amino-3-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.